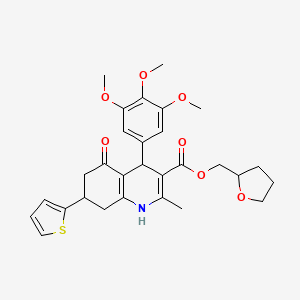
Ethyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-METHYL-5-OXO-4,7-BIS(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of hexahydroquinolines
准备方法
合成路线和反应条件
2-甲基-5-氧代-4,7-二(噻吩-2-基)-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯的合成通常涉及多步有机反应。一种常见的方法是汉茨反应,它涉及在催化剂存在下,醛、β-酮酯和胺的缩合。反应条件通常包括在乙醇或其他合适的溶剂中回流。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化反应条件可以提高收率和纯度。可以使用对甲苯磺酸或其他酸性催化剂等催化剂来促进反应。
化学反应分析
反应类型
2-甲基-5-氧代-4,7-二(噻吩-2-基)-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉衍生物。
还原: 还原反应可以导致形成二氢喹啉衍生物。
取代: 亲电和亲核取代反应可以在噻吩环和喹啉核上发生。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 可以在适当条件下使用卤素 (Cl2, Br2) 或亲核试剂 (NH3, OH-) 等试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生喹啉-2-羧酸酯衍生物,而还原可能会产生二氢喹啉衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其作为各种疾病治疗剂的潜力。
工业: 用于开发新材料和化学工艺。
作用机制
2-甲基-5-氧代-4,7-二(噻吩-2-基)-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节它们的活性并导致各种生物学效应。确切的分子靶标和途径可能因具体应用和环境而异。
相似化合物的比较
类似化合物
- 2-甲基-5-氧代-4-苯基-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯
- 2-甲基-5-氧代-4-(4-甲氧基苯基)-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯
独特性
2-甲基-5-氧代-4,7-二(噻吩-2-基)-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯的独特性在于它含有两个噻吩环,这可以赋予其独特的电子和空间特性。这些特征可能会增强其生物活性,使其成为进一步研究和开发的宝贵化合物。
属性
分子式 |
C21H21NO3S2 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
ethyl 2-methyl-5-oxo-4,7-dithiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H21NO3S2/c1-3-25-21(24)18-12(2)22-14-10-13(16-6-4-8-26-16)11-15(23)19(14)20(18)17-7-5-9-27-17/h4-9,13,20,22H,3,10-11H2,1-2H3 |
InChI 键 |
KVZFLJYASPWZRJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)CC(C2)C4=CC=CS4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B11635417.png)

![ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635433.png)
![N-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11635443.png)
![(2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid](/img/structure/B11635448.png)
![3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635455.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B11635460.png)

![Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11635475.png)

![2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11635489.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11635492.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)
![(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11635501.png)
